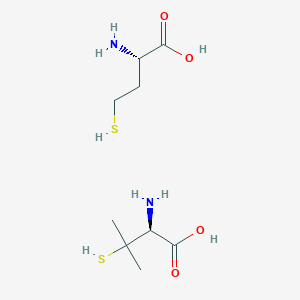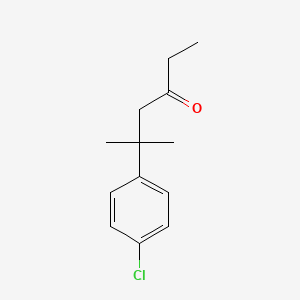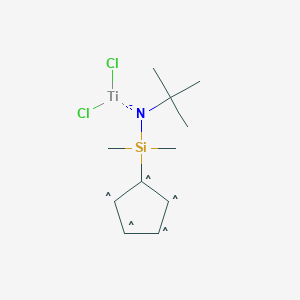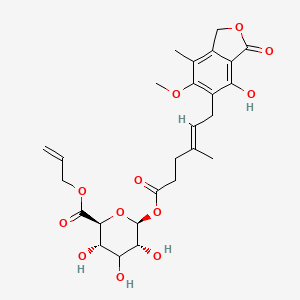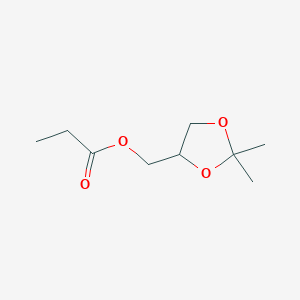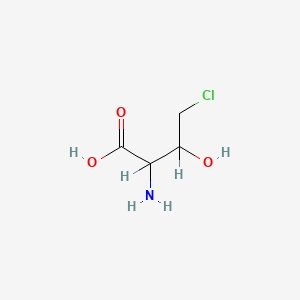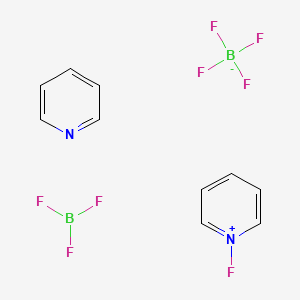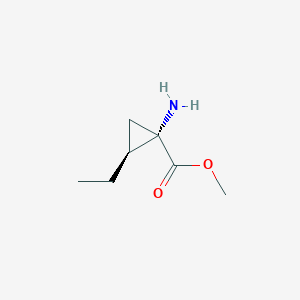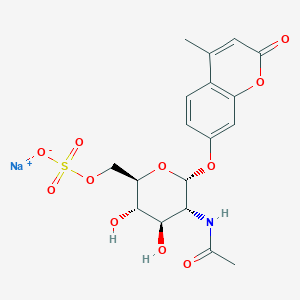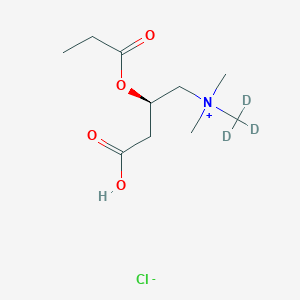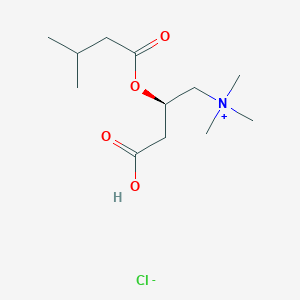
Midazolam-d6 (1.0 mg/mL in Acetonitrile)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Midazolam-d6 (1.0 mg/mL in Acetonitrile) is a deuterated form of midazolam, a benzodiazepine derivative. It is commonly used as an internal standard in various analytical applications, particularly in mass spectrometry and chromatography. The compound is labeled with six deuterium atoms, which makes it useful for quantitative analysis due to its similar chemical properties to non-deuterated midazolam but with a distinct mass difference.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Midazolam-d6 involves the incorporation of deuterium atoms into the midazolam molecule. This can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions. The reaction is carried out in a suitable solvent, often acetonitrile, to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of Midazolam-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuterium incorporation. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired concentration of 1.0 mg/mL in acetonitrile.
化学反应分析
Types of Reactions
Midazolam-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: Midazolam-d6 can be oxidized to form hydroxylated metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: Midazolam-d6 can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used, often in an alcoholic solvent.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted compounds, depending on the specific reaction and conditions used.
科学研究应用
Midazolam-d6 is widely used in scientific research due to its stability and distinct mass difference from non-deuterated midazolam. Its applications include:
Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantitative analysis of midazolam and its metabolites.
Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of midazolam in biological systems.
Medicine: Utilized in clinical research to study the pharmacodynamics and pharmacokinetics of midazolam in patients.
Industry: Applied in quality control and validation of analytical methods for the detection and quantification of midazolam in pharmaceutical formulations.
作用机制
Midazolam-d6, like its non-deuterated counterpart, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The primary molecular targets are the GABA-A receptors, which are ionotropic receptors that mediate the effects of GABA by increasing chloride ion influx and hyperpolarizing the neuronal membrane.
相似化合物的比较
Similar Compounds
Midazolam: The non-deuterated form of Midazolam-d6, used for similar purposes but without the distinct mass difference.
Midazolam-d4: Another deuterated form with four deuterium atoms, used as an internal standard in analytical applications.
α-Hydroxymidazolam: A major metabolite of midazolam, often used in pharmacokinetic studies.
Uniqueness
Midazolam-d6 is unique due to its six deuterium atoms, which provide a distinct mass difference that is advantageous in mass spectrometry for accurate quantification. This makes it a preferred internal standard in various analytical applications, ensuring precise and reliable results.
属性
CAS 编号 |
1246819-79-3 |
|---|---|
分子式 |
C₁₈H₇D₆ClFN₃ |
分子量 |
331.8 |
同义词 |
8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-d6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


